TrkA Inhibitory Potency: Head-to-Head Comparison with the Matched Molecular Pair 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine Analog (Compound 36)
In a matched molecular pair analysis, the target compound (N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine) exhibits a sub-micromolar TrkA IC50, whereas its close analog, featuring a 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine R2 group (Compound 36), displays a significantly reduced potency with an IC50 of 3.5 µM [1]. This demonstrates that the specific 1-(tert-butyl)-1H-pyrazol-5-yl substitution pattern is essential for high-affinity TrkA binding.
| Evidence Dimension | TrkA IC50 (Enzyme Inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.012 µM (12 nM) [1] |
| Comparator Or Baseline | Compound 36 (3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine analog): IC50 = 3.5 µM [1] |
| Quantified Difference | Approximately 292-fold greater potency for the target compound |
| Conditions | In vitro TrkA kinase inhibition assay, 20 µM ATP, MedChemComm 2014 [1] |
Why This Matters
This information allows a procurement decision based on a verified, high-potency chemical starting point, ensuring that purchased material will have the expected target engagement for TrkA-dependent assays.
- [1] Frett B, McConnell N, Wang Y, Xu Z, Ambrose A, Li HY. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm. 2014;5:1507-1514. doi:10.1039/C4MD00251B. View Source
